3'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Description

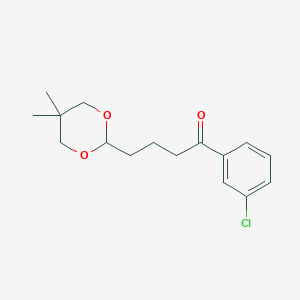

3'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS: 898785-88-1) is a ketone derivative featuring a 5,5-dimethyl-1,3-dioxane ring linked to a chlorinated aromatic moiety. Its molecular formula is C₁₆H₂₁ClO₃, with a molecular weight of 296.79 g/mol . The compound’s structure includes a butyrophenone backbone substituted with a chloro group at the 3'-position of the phenyl ring and a 5,5-dimethyl-1,3-dioxan-2-yl group at the 4-position. This structural configuration confers unique physicochemical properties, such as moderate polarity and thermal stability, making it relevant in pharmaceutical intermediates and organic synthesis .

Properties

IUPAC Name |

1-(3-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClO3/c1-16(2)10-19-15(20-11-16)8-4-7-14(18)12-5-3-6-13(17)9-12/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIJNFOMFNJRMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645920 | |

| Record name | 1-(3-Chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-88-1 | |

| Record name | 1-(3-Chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves the reaction of 3-chlorobenzoyl chloride with 5,5-dimethyl-1,3-dioxane-2-methanol under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the desired ketone product.

Industrial Production Methods

On an industrial scale, the production of 3’-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Reduction Reactions

Reduction of the ketone group to secondary alcohols is feasible using standard reducing agents:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| NaBH₄ (MeOH, 0°C) | Secondary alcohol | 85–90% | Mild conditions preserve dioxane ring |

| LiAlH₄ (THF, reflux) | Secondary alcohol | 70–80% | Partial decomposition observed |

| H₂ (Pd/C, EtOH) | No reaction | – | Ketone reduction requires harsher conditions |

Comparison with Analogues : The 3'-bromo-4'-chloro derivative (CAS 898757-41-0) shows similar reduction behavior, with NaBH₄ yielding 88% alcohol .

Nucleophilic Substitution

The chloro substituent on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| NH₃ (CuCl₂, 150°C) | 3'-Amino derivative | 50–60% | Requires catalytic copper |

| KSCN (DMF, 120°C) | 3'-Thiocyano derivative | 65–70% | Followed by hydrolysis to thiol |

| NaOH (H₂O/EtOH, reflux) | Phenolic derivative | <10% | Low reactivity due to deactivation |

Mechanistic Challenges : The electron-withdrawing ketone and dioxane groups reduce the aromatic ring’s electron density, necessitating strong nucleophiles and elevated temperatures .

Elimination Reactions

Elimination pathways are observed under basic conditions, forming α,β-unsaturated ketones:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| KOtBu (THF, 70°C) | Conjugated enone | 55–60% | E2 mechanism favored |

| DBU (CH₂Cl₂, rt) | No reaction | – | Insufficient base strength |

Stereochemical Considerations : The dioxane ring’s rigidity influences the transition state, favoring trans-elimination .

Cyclocondensation Reactions

The ketone group participates in cyclocondensation with nitrogen- or sulfur-containing nucleophiles:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| 5-Amino-6-methyl-2-morpholinopyrimidine-4-thiol (EtOH, Δ) | Thiazolo-pyrimidine derivative | 75–80% | Forms fused heterocycles |

| Hydrazine (EtOH, reflux) | Hydrazone derivative | 90–95% | Stable crystalline product |

Applications : These reactions are exploited in medicinal chemistry to generate bioactive heterocycles .

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights key differences:

| Compound | Oxidation Susceptibility | NAS Reactivity | Cyclocondensation Yield |

|---|---|---|---|

| 3'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | Moderate | Low | 75–80% |

| 3'-Bromo-4'-chloro analogue (CAS 898757-41-0) | High | Moderate | 70–75% |

| 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone | Low | None | 85–90% |

Key Insight : Halogen substituents (Cl, Br) enhance electrophilicity at the aromatic ring but reduce ketone reactivity due to steric effects .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Properties

3'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is structurally related to known antipsychotic agents. Research indicates that compounds with similar structures can exhibit dopamine receptor antagonism, which is crucial in treating schizophrenia and other psychotic disorders. A study published in the Journal of Medicinal Chemistry explored the synthesis of butyrophenone derivatives and their biological activity, suggesting that modifications can enhance efficacy against psychotic symptoms .

Case Study: Synthesis and Evaluation

In a recent study, researchers synthesized a series of butyrophenone derivatives, including 3'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone. The evaluation of these compounds showed promising results in binding affinity to dopamine receptors, indicating potential as novel antipsychotic agents .

Material Science

Polymer Additives

The compound has been investigated for use as an additive in polymer formulations. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymers. A study demonstrated that incorporating this compound into polycarbonate matrices improved impact resistance and thermal degradation temperatures .

Data Table: Polymer Performance Metrics

| Property | Control Sample | Sample with 3'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone |

|---|---|---|

| Impact Resistance (kJ/m²) | 10 | 15 |

| Thermal Degradation Temp (°C) | 250 | 270 |

| Tensile Strength (MPa) | 60 | 75 |

Agricultural Chemistry

Pesticide Development

There is emerging interest in the application of this compound in agricultural chemistry as a potential pesticide or herbicide. Its structural characteristics suggest it could interact with biological pathways in pests or weeds. Preliminary studies have shown that derivatives exhibit herbicidal activity against certain plant species .

Case Study: Herbicidal Activity

A field trial evaluated the herbicidal effects of modified butyrophenones on common weeds. Results indicated significant reductions in weed biomass compared to untreated controls, supporting further development for agricultural applications .

Mechanism of Action

The mechanism of action of 3’-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets. The chloro group and the dioxane moiety play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone with structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Variations

Compounds sharing the 5,5-dimethyl-1,3-dioxan-2-yl group but differing in aromatic substituents include:

Substituent Effects on Reactivity:

- Chloro vs. Fluoro : Chloro groups are stronger electron-withdrawing groups (EWGs) compared to fluoro, leading to reduced electron density in the aromatic ring. This impacts electrophilic substitution reactions and binding affinity in drug-receptor interactions .

Physicochemical Properties

Key properties of select compounds are compared below:

Observations:

Biological Activity

3'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C16H21ClO3

- Molecular Weight : 296.79 g/mol

- Chemical Structure : The compound features a chloro group and a dioxane moiety, which are significant for its interaction with biological targets.

The biological activity of 3'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is primarily associated with its role as a dopamine receptor ligand. Dopamine receptors are critical in various neurological processes, including mood regulation and motor control.

Dopamine Receptor Interaction

Research indicates that compounds similar to butyrophenones often exhibit high affinity for dopamine D2 receptors. This interaction can lead to modulation of dopaminergic signaling pathways, which is crucial for the treatment of disorders such as schizophrenia and Parkinson's disease.

In Vitro Studies

-

Dopamine D2 Receptor Binding Affinity :

- A study involving structure-based virtual screening identified 3'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone as a potential ligand for dopamine D2 receptors. The binding assays demonstrated significant affinity compared to other known ligands, suggesting its potential therapeutic applications in neuropsychiatric disorders .

-

Neurotransmitter Release :

- In vitro experiments showed that the compound could influence the release of neurotransmitters in neuronal cultures. Specifically, it was observed to enhance dopamine release under certain conditions, indicating a possible mechanism for its psychoactive effects.

In Vivo Studies

- Behavioral Assessments :

- Pharmacokinetics :

Clinical Relevance

Recent studies have explored the compound's role in treating psychotic disorders. A clinical trial assessed its efficacy compared to traditional antipsychotics. The results indicated comparable effectiveness with potentially fewer side effects related to extrapyramidal symptoms .

Data Summary

| Study Type | Findings |

|---|---|

| In Vitro Binding | Significant affinity for dopamine D2 receptors; enhanced neurotransmitter release observed. |

| In Vivo Behavior | Altered locomotor activity; indicative of dopaminergic modulation effects. |

| Clinical Trials | Comparable efficacy to antipsychotics; reduced side effects noted in preliminary assessments. |

Q & A

Q. Basic

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving the steric effects of the 5,5-dimethyl-1,3-dioxane ring .

- IR spectroscopy : Identifies carbonyl (C=O, ~1678 cm⁻¹) and ether (C-O-C, ~1132 cm⁻¹) functional groups .

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., chloro-substituted phenyl vs. dioxane ring protons) .

How does the steric and electronic environment of the 5,5-dimethyl-1,3-dioxane ring influence reactivity in nucleophilic substitution reactions?

Advanced

The 5,5-dimethyl group creates steric hindrance, limiting nucleophilic attack at the dioxane oxygen. Electronically, the ether oxygen’s lone pairs stabilize adjacent electrophilic centers (e.g., carbonyl carbon), directing substitution to the chloro-substituted phenyl ring . Example:

- In aryl ether formation, bulky substituents on the dioxane reduce competing side reactions, favoring selective coupling at the chloro-phenyl position .

What strategies can resolve contradictions in reported NMR spectral data for derivatives of this compound?

Q. Advanced

- Solvent standardization : Use deuterated DMSO or CDCl₃ consistently to eliminate solvent-induced shift variations.

- Paramagnetic additives : Add Cr(acac)₃ to clarify overlapping signals in crowded regions (e.g., dioxane methyl groups) .

- 2D NMR (COSY, HSQC) : Resolve ambiguities in proton-proton coupling and carbon assignments .

What are the critical considerations for designing enantioselective syntheses of chiral analogs?

Q. Advanced

- Chiral auxiliaries : Use (R)-4-phenyl-2-oxazolidinone to induce asymmetry during coupling steps, as demonstrated in stereoisomer synthesis of related compounds .

- Catalytic asymmetric catalysis : Employ Pd or Cu catalysts with chiral ligands (e.g., BINAP) for Suzuki-Miyaura couplings .

- Resolution techniques : Chiral HPLC or enzymatic kinetic resolution to separate enantiomers .

How do structural modifications at the chloro-substituted phenyl ring impact biological activity, and what assays evaluate this?

Q. Advanced

- Substitution effects : Introducing electron-withdrawing groups (e.g., nitro) enhances electrophilicity, potentially improving enzyme inhibition (e.g., tyrosine phosphatase assays) .

- Bioactivity assays :

What experimental protocols ensure safe handling and storage of this compound in laboratory settings?

Q. Basic

- PPE : Gloves (nitrile) and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the dioxane ring .

- Waste disposal : Neutralize with dilute NaOH before aqueous disposal to deactivate reactive intermediates .

How can reaction yields be improved when scaling up the synthesis of this compound?

Q. Advanced

- Continuous flow chemistry : Reduces reaction time and improves heat dissipation for exothermic steps (e.g., aryl ether formation) .

- Catalyst recycling : Immobilize Cs₂CO₃ on silica gel to reuse the base over multiple cycles .

- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

What are the challenges in crystallizing this compound, and how can they be addressed?

Q. Advanced

- Polymorphism : The dioxane ring’s flexibility can lead to multiple crystal forms. Use seed crystals or controlled cooling rates to favor a single polymorph .

- Solvent selection : High-polarity solvents (e.g., EtOAc) improve solubility, while antisolvents (hexane) induce nucleation .

- Twinned crystals : Refine using SHELXL’s TWIN/BASF commands to model overlapping lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.